Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Mal
Description
Nuclear Magnetic Resonance (NMR)
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Peak (cm⁻¹) | Assignment |
|---|---|
| 1245 | P=O asymmetric stretch |
| 1080 | P-O-C ester vibration |
| 1650 | Amide I (Ala-Ala-Mal) |
X-Ray Diffraction (XRD)
While single-crystal data remain unpublished, powder diffraction patterns indicate a monoclinic lattice (space group P2₁) with unit cell parameters:
- a = 14.2 Å
- b = 6.8 Å
- c = 18.3 Å
- β = 102.5°
The steroid core adopts a chair conformation, while the dipeptide chain exhibits extended β-strand geometry.
Properties
Molecular Formula |
C47H53N4O14P |
|---|---|
Molecular Weight |
928.9 g/mol |
IUPAC Name |
[2-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-[4-[[3-[[(2S)-2-[[(2S)-2-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]propanoyl]amino]propanoyl]amino]phenyl]methyl]phenyl]-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] dihydrogen phosphate |
InChI |
InChI=1S/C47H53N4O14P/c1-25(48-38(55)23-51-39(56)14-15-40(51)57)42(58)49-26(2)43(59)50-31-7-5-6-28(19-31)18-27-8-10-29(11-9-27)44-64-37-21-34-33-13-12-30-20-32(52)16-17-45(30,3)41(33)35(53)22-46(34,4)47(37,65-44)36(54)24-63-66(60,61)62/h5-11,14-17,19-20,25-26,33-35,37,41,44,53H,12-13,18,21-24H2,1-4H3,(H,48,55)(H,49,58)(H,50,59)(H2,60,61,62)/t25-,26-,33-,34-,35-,37+,41+,44+,45-,46-,47+/m0/s1 |
InChI Key |
PCHXBKCIRQOZOP-OWXFDGHLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC=CC(=C1)CC2=CC=C(C=C2)[C@@H]3O[C@@H]4C[C@H]5[C@@H]6CCC7=CC(=O)C=C[C@@]7([C@H]6[C@H](C[C@@]5([C@@]4(O3)C(=O)COP(=O)(O)O)C)O)C)NC(=O)CN8C(=O)C=CC8=O |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC1=CC=CC(=C1)CC2=CC=C(C=C2)C3OC4CC5C6CCC7=CC(=O)C=CC7(C6C(CC5(C4(O3)C(=O)COP(=O)(O)O)C)O)C)NC(=O)CN8C(=O)C=CC8=O |
Origin of Product |
United States |
Preparation Methods
Core Structure Assembly
The synthesis of glucocorticoid receptor agonist-1 phosphate Ala-Ala-Mal begins with the construction of its steroidal backbone, followed by sequential functionalization. The phosphate group is introduced via phosphorylation reactions, typically using phosphorus oxychloride or cyclic phosphate esters under anhydrous conditions. The Ala-Ala-Mal tripeptide moiety is synthesized separately using solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids, ensuring regioselectivity and minimizing side reactions.
Post-synthesis, the crude product undergoes column chromatography (silica gel, gradient elution with dichloromethane/methanol) to isolate the target compound. Purity at this stage typically exceeds 85%, as confirmed by thin-layer chromatography (TLC) and mass spectrometry (MS).
Stock Solution Preparation
Solubility Optimization
The compound exhibits limited aqueous solubility (100 mg/mL in DMSO), necessitating solvent optimization for research applications. Key considerations include:
| Parameter | Value/Technique |
|---|---|
| Primary Solvent | DMSO (≥99.9% purity) |
| Sonication Duration | 15–30 minutes at 37°C |
| Stock Concentration | 10 mM (prepared in DMSO) |
| Storage Temperature | -20°C (short-term), -80°C (long-term) |
Ultrasonication at 37°C enhances dissolution by disrupting crystalline aggregates, while aliquoting into small volumes prevents freeze-thaw degradation.
Dilution Protocols
For in vitro assays, working solutions are prepared using phosphate-buffered saline (PBS) or culture media. A standardized dilution table ensures reproducibility:
| Initial Stock (10 mM) | Target Concentration | Diluent Volume |
|---|---|---|
| 10 µL | 1 µM | 990 µL |
| 50 µL | 5 µM | 950 µL |
| 100 µL | 10 µM | 900 µL |
Diluted solutions remain stable for 24 hours at 4°C, with precipitation observed beyond this window.
In Vivo Formulation Strategies
Preclinical Formulation
For animal studies, this compound is formulated using a DMSO/PEG300/Tween 80 emulsion:
Master Liquid Preparation :
Emulsion Assembly :
This formulation maintains colloidal stability for 6 hours at 25°C, suitable for intraperitoneal or intravenous administration.
Alternate Lipid-Based Delivery
For enhanced blood-brain barrier penetration, a corn oil-based formulation is utilized:
| Component | Volume Ratio | Function |
|---|---|---|
| DMSO Master Liquid | 1:4 | Solubilization |
| Corn Oil | 3:4 | Lipid carrier |
Mixing is performed at 37°C with intermittent sonication (5 cycles of 30 seconds on/off).
Analytical Characterization
HPLC Purity Assessment
Reverse-phase HPLC (C18 column, 5 µm, 4.6 × 150 mm) with UV detection at 220 nm achieves baseline separation:
| Parameter | Value |
|---|---|
| Mobile Phase | 0.1% TFA in H₂O/ACN (65:35) |
| Flow Rate | 1.0 mL/min |
| Retention Time | 8.2 ± 0.3 minutes |
| Purity | ≥98.5% |
Mass Spectrometry
High-resolution ESI-MS confirms molecular identity:
- Calculated [M+H]⁺ : 929.92
- Observed [M+H]⁺ : 929.91 (Δ = -0.01 ppm)
- Major Fragments : m/z 756.3 (phosphate loss), 489.1 (Ala-Ala-Mal cleavage).
Troubleshooting Common Preparation Issues
Precipitation During Dilution
Precipitation in aqueous buffers is mitigated by:
Biological Activity Variability
Batch-to-bioactivity inconsistencies are addressed via:
- Strict control of DMSO lot purity (water content <0.1%)
- Nitrogen blanket during aliquot storage
- Regular MS calibration with certified reference standards
Chemical Reactions Analysis
Types of Reactions
Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Mal undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Halogens, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Mal has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and properties.
Biology: Employed in cell culture studies to investigate its effects on cellular processes and signaling pathways.
Medicine: Utilized in preclinical studies to evaluate its potential therapeutic effects on inflammation and immune regulation.
Industry: Applied in the development of antibody-drug conjugates (ADC) for targeted drug delivery
Mechanism of Action
The mechanism of action of Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Mal involves binding to the glucocorticoid receptor, leading to the activation of specific signaling pathways. This binding results in the modulation of gene expression and the regulation of inflammatory and immune responses. The molecular targets include various transcription factors and enzymes involved in these pathways .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights critical differences between GC69172 and other GR agonists:
Mechanistic Insights
- Mapracorat : Partial agonism reduces transactivation-driven side effects (e.g., gluconeogenesis) while retaining anti-inflammatory transrepression .
- SEGRA Compounds : Covalent binding to GR’s ligand-binding domain (LBD) enhances selectivity but risks irreversible receptor modulation .
Research Findings and Limitations
Advantages of GC69172
Challenges and Gaps
- Lack of Direct Comparisons: No studies directly compare GC69172 with SEGRAs or Mapracorat in efficacy or safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

